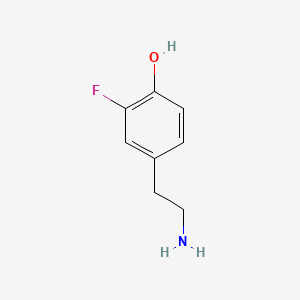

4-(2-Aminoethyl)-2-fluorophenol

Vue d'ensemble

Description

4-(2-Aminoethyl)-2-fluorophenol: is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, an aminoethyl side chain, and a fluorine atom attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoronitrobenzene with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol, followed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of fluorobenzene, followed by reduction and subsequent reaction with ethylenediamine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-(2-Aminoethyl)-2-fluorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form various amine derivatives. Catalytic hydrogenation using Pd/C is a typical method.

Substitution: The aminoethyl group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines. Reagents like acyl chlorides or alkyl halides are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Amides or secondary amines.

Applications De Recherche Scientifique

Chemistry: 4-(2-Aminoethyl)-2-fluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for designing molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-(2-Aminoethyl)phenol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.

4-(2-Aminoethyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

4-(2-Aminoethyl)-2-bromophenol: Contains a bromine atom, leading to different chemical and biological properties.

Uniqueness: 4-(2-Aminoethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound particularly valuable in drug design and development.

Activité Biologique

4-(2-Aminoethyl)-2-fluorophenol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a building block in organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a phenolic hydroxyl group, an aminoethyl side chain, and a fluorine atom attached to the benzene ring. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and binding affinity to biological targets, making it a valuable candidate in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl side chain enables the formation of hydrogen bonds and electrostatic interactions with target proteins. The fluorine atom contributes to hydrophobic interactions, enhancing binding affinity. This mechanism can modulate the activity of proteins involved in various biological processes, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : It serves as a precursor for developing drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can improve pharmacokinetic properties.

- Biological Research : The compound is utilized in receptor binding studies to investigate interactions between small molecules and biological targets.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Aminoethyl)phenol | Lacks fluorine; different binding affinities | Varies based on structural differences |

| 4-(2-Aminoethyl)-2-chlorophenol | Contains chlorine instead of fluorine | Altered reactivity and interactions |

| 4-(2-Aminoethyl)-2-bromophenol | Contains bromine; distinct chemical properties | Different biological effects due to halogen variations |

The fluorine atom in this compound enhances its chemical reactivity and biological interactions compared to its non-fluorinated counterparts.

Case Studies and Research Findings

- Receptor Binding Studies : A study demonstrated that this compound could act as a ligand in receptor binding assays, indicating its potential role in modulating receptor activity .

- Synthesis and Cytotoxicity : Research on similar compounds synthesized from related structures showed varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the aminoethyl side chain may enhance therapeutic efficacy .

- Fluorinase Pathway : Investigations into biosynthesis pathways revealed that compounds like fluoroacetate can inhibit critical metabolic pathways, suggesting that derivatives like this compound might also exhibit similar inhibitory effects on metabolic processes .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQWGRWJFUWYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960801 | |

| Record name | 4-(2-Aminoethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-84-2 | |

| Record name | 4-(2-Aminoethyl)-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.